molecular formula C10H7Cl2N3 B6230003 5-(3,4-dichlorophenyl)pyrimidin-2-amine CAS No. 1111111-91-1

5-(3,4-dichlorophenyl)pyrimidin-2-amine

Cat. No.: B6230003
CAS No.: 1111111-91-1
M. Wt: 240.1
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Description

5-(3,4-dichlorophenyl)pyrimidin-2-amine is an organic compound belonging to the class of phenylpyrimidines These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond Pyrimidines are six-membered rings consisting of four carbon atoms and two nitrogen atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)pyrimidin-2-amine typically involves the condensation of a 3,4-dichlorophenyl derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-(3,4-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

CAS No.

1111111-91-1

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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